2-Benzotriazol-2-yl-propionic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

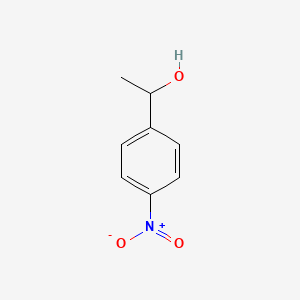

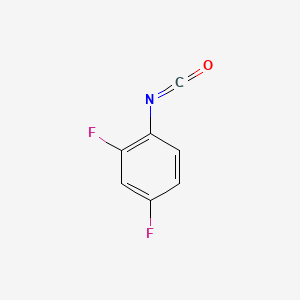

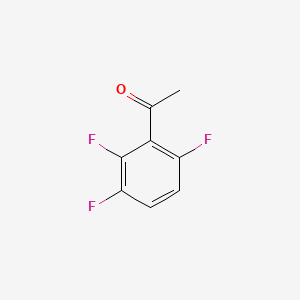

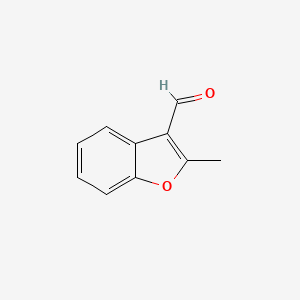

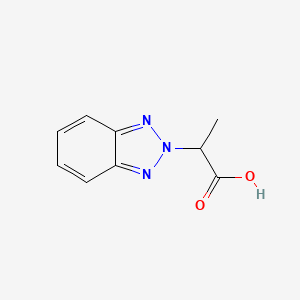

2-Benzotriazol-2-yl-propionic acid is a biochemical used for proteomics research . It has a molecular formula of C9H9N3O2 and a molecular weight of 191.19 .

Synthesis Analysis

The synthesis of benzotriazole derivatives, including 2-Benzotriazol-2-yl-propionic acid, involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Molecular Structure Analysis

The molecular structure of 2-Benzotriazol-2-yl-propionic acid is based on the benzotriazole fragment, which is a bicyclic compound consisting of two fused rings . Its five-membered ring contains three consecutive nitrogen atoms .Chemical Reactions Analysis

Benzotriazole, the core structure of 2-Benzotriazol-2-yl-propionic acid, is known for its unique reactivity. It can be introduced into a molecule through a variety of reactions, activating the molecule towards numerous transformations .科学研究应用

Anticonvulsant Activities

2-Benzotriazol-2-yl-propionic acid derivatives have demonstrated notable anticonvulsant activities. Specifically, 2,3-benzodiazepine derivatives, which are structurally related to 2-Benzotriazol-2-yl-propionic acid, have shown effectiveness against various models of experimental epilepsy. The introduction of thiocarbonyl groups at certain positions of the molecular structure enhances their anticonvulsant effects and prolongs their protective action against seizures. These compounds act as AMPA receptor antagonists, contributing to their anticonvulsant properties without affecting the benzodiazepine receptor (BZR) (Sarro et al., 2003) (Chimirri et al., 1998).

Hypolipidemic Activity

2-Benzotriazol-2-yl-propionic acid derivatives have also been explored for their potential hypolipidemic activities. A study focused on the structural activity relationship of 3-(4-Phenoxybenzoyl) propionic acids revealed that specific derivatives, particularly those with acetylthio groups, demonstrated significant hypolipidemic activities in animal models (Tomisawa et al., 1985).

Neurotoxicity and Endocrine Disruption

Benzotriazole, a compound related to 2-Benzotriazol-2-yl-propionic acid, has been studied for its potential neurotoxic and endocrine-disrupting effects in aquatic organisms. Research indicates that it can induce molecular responses in the brain and adversely affect aquatic species in a sex-dependent manner, altering levels of certain hormones and affecting reproductive health (Liang et al., 2014) (Liang et al., 2016).

属性

IUPAC Name |

2-(benzotriazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6(9(13)14)12-10-7-4-2-3-5-8(7)11-12/h2-6H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFDXKZSXMHONU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1N=C2C=CC=CC2=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzotriazol-2-yl-propionic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。